Reduced Cytotoxic Potency in Neural Cell Lines vs. Paclitaxel and Cephalomannine
In a direct head-to-head comparison, the cytotoxic potency of 10-Deacetyltaxol was found to be intermediate between paclitaxel (the most potent) and cephalomannine (the least potent) across a panel of human glioblastoma and neuroblastoma cell lines. This ranking provides a clear potency gradient for experimental design when a taxane with an effect magnitude distinct from the clinical standard is required [1].
| Evidence Dimension | Order of Cytotoxic Potency (1-hour exposure) |
|---|---|
| Target Compound Data | 2nd most potent |
| Comparator Or Baseline | 1. Paclitaxel (Taxol) (1st most potent); 3. Cephalomannine (3rd most potent) |
| Quantified Difference | Potency order: Taxol > 10-Deacetyltaxol > Cephalomannine |
| Conditions | Two human glioblastoma multiforme and two neuroblastoma cell lines (SK-N-FI, etc.), 0.1-10.0 µg/mL, 1-hour exposure, MTT assay. |
Why This Matters
This defined potency rank order allows researchers to select 10-Deacetyltaxol as a tool compound with reduced toxicity compared to paclitaxel, useful for dissecting taxane response thresholds or for use in more sensitive cellular models.
- [1] Helson, L. (1993). Cephalomannine and 10-deacetyltaxol cytotoxicity in human glial and neuroblastoma cell-lines. Int J Oncol, 2(2), 297-9. PMID: 21573554. View Source
